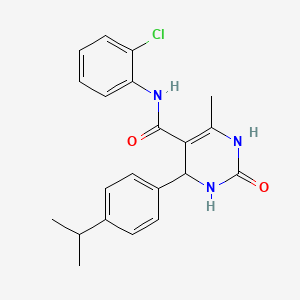![molecular formula C19H14ClIN2O B5056574 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been developed as a potential anticancer drug. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system (UPS) pathway. The UPS pathway is responsible for the degradation of many cellular proteins, including those that are involved in cell cycle regulation and apoptosis. By inhibiting NAE, MLN4924 can induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then conjugated to cullin-RING ligases (CRLs), which are part of the UPS pathway. This conjugation process is required for the activation of CRLs, which are responsible for the degradation of many cellular proteins. By inhibiting NAE, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide prevents the activation of CRLs, leading to the accumulation of many cellular proteins and the induction of cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G1 and G2 phases, and also induces apoptosis by activating the intrinsic apoptotic pathway. 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is that it has shown efficacy in inhibiting the growth of various types of cancer cells, making it a promising candidate for the treatment of many different types of cancer. However, one limitation of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is that it can also inhibit the activity of other enzymes in addition to NAE, which may lead to off-target effects. Additionally, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has shown some toxicity in preclinical studies, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the development of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide as an anticancer drug. One potential direction is to develop combination therapies that include 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide with other anticancer drugs, such as cisplatin and gemcitabine. Another direction is to develop new formulations of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide that may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide in clinical settings.
Métodos De Síntesis
The synthesis of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzaldehyde with 2-chloro-5-iodobenzoic acid to form the corresponding amide intermediate. This intermediate is then treated with thionyl chloride and then with N-(tert-butoxycarbonyl)glycine to form the final product.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including leukemia, lymphoma, breast, prostate, and lung cancer cells. It has also been shown to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine. Clinical trials of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide are currently ongoing, and the drug has shown some efficacy in treating relapsed or refractory acute myeloid leukemia (AML) and multiple myeloma.
Propiedades
IUPAC Name |
2-chloro-5-iodo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClIN2O/c20-18-6-3-15(21)12-17(18)19(24)23-16-4-1-13(2-5-16)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJSOALEQIFNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5056497.png)
![2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5056506.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)
![4-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5056527.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)


![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)
![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5056585.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)